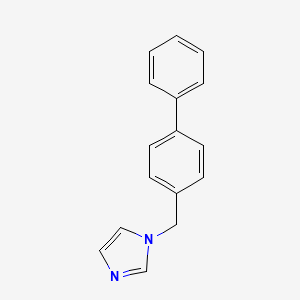

1-(biphenyl-4-ylmethyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in medicinal chemistry. nih.gov It is a constituent of essential biomolecules, including the amino acid histidine and nucleic acid bases, which underscores its biological relevance. researchgate.netsynchem.de First synthesized in 1858, the imidazole nucleus has become a focal point for researchers due to its versatile chemical properties and its presence in numerous natural and synthetic bioactive compounds. synchem.dedrugbank.com

Imidazole derivatives are known to exhibit an extensive spectrum of biological activities. researchgate.netneu.edu.tr The electron-rich nature of the imidazole core allows it to bind readily with a variety of enzymes and receptors, leading to a wide array of pharmacological effects. cymitquimica.comnih.gov This versatility has led to the development of imidazole-containing compounds with applications across numerous therapeutic areas.

The diverse activities attributed to imidazole derivatives are well-documented and include:

Antifungal: Imidazole-based drugs like Clotrimazole, Miconazole, and Ketoconazole are widely used to treat fungal infections. amanote.com

Antibacterial: Certain imidazole derivatives have shown potent activity against various bacterial strains. neu.edu.tramanote.com

Anticancer: The imidazole scaffold is found in several anticancer agents, where it can contribute to mechanisms like kinase inhibition or DNA binding. drugbank.comnih.gov

Anti-inflammatory: Derivatives have been developed that show anti-inflammatory effects, often through the inhibition of enzymes like COX-2. cymitquimica.comnih.gov

Antiviral: The imidazole core is a feature in some antiviral compounds, including those targeting HIV. researchgate.netneu.edu.tr

Antitubercular, analgesic, antidiabetic, and antihypertensive properties have also been reported for various imidazole-containing molecules. neu.edu.trmdpi.comresearchgate.netnih.gov

This wide range of activities highlights the remarkable therapeutic potential of the imidazole nucleus. synchem.de

Table 1: Pharmacological Activities of Imidazole Derivatives

| Pharmacological Activity | Examples of Imidazole-Containing Drugs/Compounds |

|---|---|

| Antifungal | Clotrimazole, Miconazole, Ketoconazole |

| Antibacterial | Metronidazole, Nitroimidazole derivatives |

| Anticancer | Methotrexate, Tipifarnib |

| Anti-inflammatory | Compounds targeting COX-2 |

| Antiviral | Compounds targeting HIV |

| Antihypertensive | Losartan (B1675146) |

| Antiulcer | Cimetidine, Omeprazole |

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The imidazole ring is widely recognized as such a scaffold. synchem.decymitquimica.comdrugbank.com Its status as a privileged structure stems from several key chemical properties.

The imidazole ring is an aromatic, polar, and ionizable compound. nih.govresearchgate.net The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like proteins and enzymes. nih.gov This ability to form multiple types of interactions (including hydrogen bonds, van der Waals forces, and hydrophobic interactions) enhances its binding capabilities. nih.gov Furthermore, the imidazole nucleus can serve as an isostere for other chemical groups like pyrazole, thiazole, or even an amide bond, allowing chemists to fine-tune a molecule's properties while maintaining its core binding features. mdpi.com Its presence in blockbuster drugs and a multitude of clinical candidates further cements its reputation as a privileged and highly valuable scaffold in the ongoing quest for new and effective medicines. synchem.deresearchgate.net

Role of the Biphenyl (B1667301) Moiety in Medicinal Chemistry

The biphenyl moiety, which consists of two phenyl rings connected by a single carbon-carbon bond, is another structural motif of great importance in drug design. researchgate.net While fairly non-reactive on its own, the biphenyl scaffold provides a versatile platform that can be functionalized to create a wide array of pharmacologically active compounds. researchgate.net

Contextualizing 1-(Biphenyl-4-ylmethyl)-1H-imidazole within Imidazole-Biphenyl Chemical Space

The compound 1-(biphenyl-4-ylmethyl)-1H-imidazole represents a deliberate fusion of the two powerful scaffolds discussed. neu.edu.tr This molecule links the biphenyl group to one of the nitrogen atoms of the imidazole ring via a methylene (B1212753) (-CH2-) bridge. This specific arrangement places it within a chemical space that has been productively explored for therapeutic agents.

While extensive public-domain research on the specific biological activities of 1-(biphenyl-4-ylmethyl)-1H-imidazole is not abundant, its structural components and relation to other well-studied molecules provide significant context. The compound is classified as a biphenyl derivative and an N-substituted imidazole. neu.edu.tr

Detailed research findings on closely related compounds highlight the potential of this structural combination:

Antifungal Potential: A very similar compound is bifonazole (B1667052) (1-[(biphenyl-4-yl)(phenyl)methyl]-1H-imidazole), a marketed broad-spectrum antifungal agent used in the treatment of fungal skin infections. amanote.com The primary structural difference is the addition of a second phenyl group on the methylene bridge. The success of bifonazole strongly suggests that the 1-(biphenyl-4-ylmethyl)-1H-imidazole core is a promising foundation for antifungal drug discovery.

Enzyme Inhibition: A crystal structure of 1-(biphenyl-4-ylmethyl)-1H-imidazole has been deposited in the Protein Data Bank (PDB ID: 3G5N). researchgate.net This entry shows the compound bound to the active site of human indoleamine 2,3-dioxygenase (IDO), an important therapeutic target for the treatment of cancer and other diseases involving immune suppression. drugbank.com This provides direct evidence of the molecule's ability to interact with a specific and therapeutically relevant biological target, marking it as a valuable lead compound for the development of IDO inhibitors.

Foundation for Derivatives: Research into new antifungal agents has utilized N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine, a close derivative of the title compound, as a starting material for synthesizing a new class of potential antifungal drugs. synchem.de

These findings collectively position 1-(biphenyl-4-ylmethyl)-1H-imidazole as a molecule of significant interest. It serves as both a structural analog to established drugs and a direct lead compound for the development of novel enzyme inhibitors, firmly contextualizing its importance within the productive imidazole-biphenyl chemical space.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-phenylphenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-4-15(5-3-1)16-8-6-14(7-9-16)12-18-11-10-17-13-18/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYMRVCQTVOYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481447 | |

| Record name | 1-[(4-phenylphenyl)methyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-79-9 | |

| Record name | 1-[(4-phenylphenyl)methyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Spectrum and Mechanistic Investigations

Antifungal Activities of Biphenyl (B1667301) Imidazole (B134444) Derivatives

Biphenyl imidazole derivatives have emerged as a promising class of antifungal agents, exhibiting potent activity against a range of pathogenic fungi. Their efficacy is largely attributed to their structural similarity to azole antifungals, which are well-established inhibitors of fungal ergosterol (B1671047) biosynthesis.

Numerous studies have demonstrated the potent in vitro activity of biphenyl imidazole derivatives against clinically relevant fungal pathogens. These compounds have shown significant efficacy against various species of Candida, including the most prevalent human fungal pathogen, Candida albicans, as well as Candida tropicalis. Furthermore, they exhibit strong activity against the encapsulated yeast Cryptococcus neoformans, a major cause of life-threatening meningitis in immunocompromised individuals.

The antifungal potency of these derivatives is often quantified by their minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. Research has shown that certain biphenyl imidazole analogues display remarkable in vitro activity against C. albicans, C. neoformans, and even fluconazole-resistant strains of C. albicans. In some cases, the activity of these synthetic compounds is superior or comparable to that of established antifungal drugs like fluconazole (B54011) and itraconazole. For instance, a 2-fluoro substituted analogue demonstrated exceptional activity against these pathogens.

Table 1: Antifungal Activity of Selected Biphenyl Imidazole Derivatives

| Compound/Drug | Organism | MIC (µg/mL) |

|---|---|---|

| Biphenyl Imidazole Analogue (2-F substituted) | Candida albicans | Comparable to Fluconazole/Itraconazole |

| Cryptococcus neoformans | Comparable to Fluconazole/Itraconazole | |

| Fluconazole-resistant C. albicans | Superior to Fluconazole | |

| Fluconazole | Candida albicans | Reference |

| Cryptococcus neoformans | Reference | |

| Itraconazole | Candida albicans | Reference |

| Cryptococcus neoformans | Reference |

The primary mechanism of antifungal action for biphenyl imidazole derivatives, much like other azole antifungals, involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The target enzyme for these compounds is cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, commonly known as CYP51. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, biphenyl imidazole derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and cell death. Preliminary mechanism studies have confirmed that the potent antifungal activity of certain biphenyl imidazole derivatives stems from the inhibition of CYP51 in Candida albicans. Notably, some of these compounds have shown low inhibition profiles for various human cytochrome P450 isoforms, suggesting a degree of selectivity for the fungal enzyme, which is a desirable characteristic for reducing potential drug-drug interactions and side effects.

Antibacterial Properties of Imidazole-Biphenyl Compounds

While the antifungal properties of imidazole-biphenyl compounds are well-documented, their potential as antibacterial agents has also been an area of active investigation. These compounds have demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating their potential for broader antimicrobial applications.

Derivatives of imidazole and biphenyl have been evaluated for their antibacterial efficacy against a variety of bacterial pathogens. Studies have shown that these compounds can exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.

The effectiveness of these compounds can be influenced by the specific chemical substitutions on the biphenyl and imidazole rings. For instance, certain 3-(2-4-diphenyl-1H-imidazol-z-y)-1H-pyrazole derivatives have shown potent antibacterial activity comparable to standard drugs. nih.gov Similarly, some 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromide derivatives have demonstrated broad activity against S. aureus with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL. nih.gov The imidazole heterocycle is known for its antibacterial potential against S. aureus and E. coli. researchgate.net

Table 2: Antibacterial Activity Spectrum of Imidazole-Biphenyl Derivatives

| Compound Class | Bacterial Strain | Activity |

|---|---|---|

| 3-(2-4-diphenyl-1H-imidazol-z-y)-1H-pyrazole derivatives | Staphylococcus aureus | Potent |

| Bacillus subtilis | Potent | |

| Escherichia coli | Potent | |

| Pseudomonas aeruginosa | Potent | |

| 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | Broad activity (MIC 4-8 µg/mL) |

The mechanisms through which imidazole-biphenyl compounds exert their antibacterial effects are multifaceted and can vary depending on the specific derivative and the bacterial species. Several potential modes of action have been proposed.

One of the primary mechanisms involves the disruption of the bacterial cell membrane. The lipophilic nature of the biphenyl group can facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components. Imidazole derivatives have shown activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, primarily through membrane disruption. nano-ntp.com

Another proposed mechanism is the interference with bacterial DNA replication. Some nitroimidazole derivatives, for example, are known to be reduced within anaerobic bacteria to form reactive radical species that can cause DNA strand breaks, thereby inhibiting DNA synthesis and leading to cell death. nih.gov While not all imidazole-biphenyl compounds contain a nitro group, the imidazole ring itself can participate in interactions that disrupt nucleic acid processes.

Inhibition of cell wall synthesis is another potential pathway. The bacterial cell wall is a unique and essential structure, making it an attractive target for antimicrobial agents. Imidazole compounds have been shown to disrupt cell wall synthesis in some Gram-positive bacteria. nano-ntp.com

Furthermore, some imidazole derivatives may act as efflux pump inhibitors. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, imidazole-biphenyl compounds could potentially restore the efficacy of other antibiotics.

Anticancer Potential and Associated Mechanisms

In addition to their antimicrobial properties, biphenyl-imidazole derivatives have been identified as a promising scaffold for the development of novel anticancer agents. The unique structural features of these compounds allow them to interact with various biological targets involved in cancer cell proliferation, survival, and metastasis.

Research has shown that biphenyl-linked fused imidazoles can exhibit promising anticancer activity against a range of cancer cell lines, including leukemia, colon cancer, ovarian cancer, and breast cancer. elsevierpure.com A computational drug repurposing study identified imidazole and biphenyl derivatives as potential inhibitors of mutated isocitrate dehydrogenase 1 (mIDH1), a key therapeutic target in glioma. nih.gov

The anticancer mechanisms of these compounds are diverse. Some derivatives have been shown to induce apoptosis (programmed cell death) and cellular senescence in cancer cells. rsc.org For instance, one study found that an imidazole derivative inhibited anchorage-independent growth and cell migration, and induced cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org Other potential mechanisms include the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase. elsevierpure.com The biphenyl moiety is a privileged scaffold known to bind to a wide range of proteins with high specificity, which may contribute to the diverse anticancer activities observed. elsevierpure.com

Table 3: Anticancer Potential of Biphenyl Imidazole Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect(s) |

|---|---|---|

| Biphenyl linked fused imidazoles | Leukemia, Colon, Ovarian, Breast | Promising anticancer activity |

| Imidazole and Biphenyl Derivatives (Computational Study) | Glioma | Potential inhibitors of mutated IDH1 |

| NSC 771432 (Imidazole derivative) | A549 (Lung Cancer) | Inhibition of anchorage-independent growth, cell migration, G2/M cell cycle arrest, induction of cellular senescence |

| Imidazole-based EGFR inhibitors | Breast, Lung, Colorectal Cancer | Anti-proliferative activity, EGFR enzymatic inhibition |

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Derivatives of 1-(biphenyl-4-ylmethyl)-1H-imidazole have demonstrated significant potential as anticancer agents, exhibiting inhibitory effects on the proliferation of a diverse range of cancer cell lines. Research into biprivileged compounds that merge the biphenyl scaffold with a fused imidazole structure has identified promising activity. elsevierpure.comzenodo.org Preliminary screenings of imidazo[1,2-a]pyridine-based heterocycles featuring a biphenyl substituent revealed notable results against specific cancer types. elsevierpure.comresearchgate.net These compounds were particularly effective against certain leukemia, colon cancer, ovarian cancer, and breast cancer cell lines. elsevierpure.comresearchgate.net

Further systematic structural modifications led to the identification of a 2-aryl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine scaffold with a biphenyl substituent that showed anticancer activity. elsevierpure.com In addition to these, other studies on biphenyl-1,2,3-triazole hybrid analogues have shown strong anti-proliferative activity against human non-small cell lung cancer cell lines (A549 and HCC827) and a human breast cancer cell line (MDA-MB-231). imrpress.com For instance, specific analogues demonstrated potent inhibitory effects against A549 cells, with IC50 values in the sub-micromolar range, suggesting their potential as anti-lung cancer drugs. imrpress.com The flexible nature of the biphenyl scaffold is thought to allow it to be accommodated into a wide variety of enzyme and protein pockets, facilitating favorable interactions with biological receptors. zenodo.org

Antiproliferative Activity of Biphenyl-Imidazole Derivatives in Cancer Cell Lines

| Cancer Type | Specific Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Leukemia | Not specified | Promising inhibitory results | elsevierpure.comresearchgate.net |

| Colon Cancer | Not specified | Promising inhibitory results | elsevierpure.comresearchgate.net |

| Ovarian Cancer | Not specified | Promising inhibitory results | elsevierpure.comresearchgate.net |

| Breast Cancer | MCF-7, MDA-MB-231 | Cytotoxicity in nanomolar range for some derivatives; strong anti-proliferative activity | zenodo.orgimrpress.com |

| Lung Cancer | A549, HCC827 | Strong anti-proliferative activity (IC50 = 0.315 ± 0.13 µM for compound 6d on A549) | imrpress.com |

| Glioma | mIDH1-mutated cells | Computational studies identified potential inhibitors | nih.gov |

Molecular Mechanisms of Anticancer Activity (e.g., Mitotic Arrest, Tubulin Assembly Inhibition, Topoisomerase IIα Catalytic Inhibition)

The anticancer effects of biphenyl-imidazole derivatives are underpinned by several distinct molecular mechanisms, primarily involving the disruption of cellular division and DNA replication processes.

Mitotic Arrest and Tubulin Assembly Inhibition: A significant mechanism of action for structurally related compounds is the inhibition of tubulin polymerization. nih.gov Arylthioindole (ATI) derivatives, which can incorporate imidazole moieties, are known to be potent inhibitors of tubulin assembly by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. researchgate.net The failure to form a proper spindle leads to an arrest of the cell cycle in the M phase (mitosis), which can subsequently trigger apoptosis, or programmed cell death. zenodo.orgnih.gov

Topoisomerase Inhibition: Certain bis-benzimidazole derivatives have been shown to inhibit the activity of DNA topoisomerases I and II. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair by catalyzing the breaking and rejoining of DNA strands. The inhibition of topoisomerases leads to the accumulation of DNA strand breaks, which stalls DNA synthesis and ultimately induces cell death. nih.gov Studies on bis-benzimidazole derivatives with alkylating moieties found that they inhibited the relaxation of pBR 322 DNA by both topoisomerase I and II, with a greater sensitivity observed for topoisomerase I. nih.gov This suggests that the cytotoxicity of these compounds may be linked to their ability to interfere with the interaction between topoisomerases and their DNA targets. nih.gov Other Hoechst 33258-based bisbenzimidazoles have also been found to be effective and selective inhibitors of bacterial topoisomerase I. rsc.org

Modulation of Specific Biological Targets (e.g., Focal Adhesion Kinase (FAK), c-MYC G-quadruplex DNA Stabilization, Aurora Kinase Inhibition)

Beyond broad mechanistic actions, specific molecular targets have been identified for 1-(biphenyl-4-ylmethyl)-1H-imidazole and its analogues.

c-MYC G-quadruplex DNA Stabilization: A key strategy in cancer therapy is targeting oncogenes, such as c-MYC, which is abnormally expressed in many cancers. nih.gov The promoter region of the c-MYC gene can form a secondary DNA structure known as a G-quadruplex (G4). mdpi.com Stabilization of this G4 structure can silence c-MYC transcription. mdpi.com Non-fused imidazole-biphenyl analogs have been specifically investigated as agents that can repress the growth of triple-negative breast cancer by stabilizing the c-MYC G-quadruplex. nih.gov This interaction inhibits c-MYC expression and promotes DNA damage, representing a targeted approach to cancer therapy. nih.gov The mechanism is believed to involve the ligand binding to the G4 structure, preventing its unwinding and thereby blocking the transcriptional machinery. mdpi.comnih.gov

Focal Adhesion Kinase (FAK) Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous tumors and plays a critical role in cell adhesion, migration, proliferation, and survival. nih.govfrontiersin.org As such, it is a promising therapeutic target. frontiersin.orgnih.gov While not exclusively studied with 1-(biphenyl-4-ylmethyl)-1H-imidazole, the development of FAK inhibitors is a significant area of cancer research. frontiersin.org Potent and selective FAK inhibitors block the autophosphorylation of the kinase, which is a critical step in its activation and the initiation of downstream signaling cascades. frontiersin.orgresearchgate.net Inhibition of FAK has been shown to decrease cellular survival and invasion, increase apoptosis, and reduce tumor growth in xenograft models. nih.gov

Antitubercular Activity

Antimycobacterial Efficacy

In addition to anticancer properties, 1-(biphenyl-4-ylmethyl)-1H-imidazole and related small molecules have emerged as potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). nih.govbohrium.com Screening of compound libraries based on this structural motif has revealed significant biological activity against M. bovis BCG, a commonly used surrogate for Mtb. nih.gov Certain derivatives have demonstrated the ability to reduce the intracellular replication of mycobacteria within macrophages, which is a crucial aspect of TB pathology as the bacteria primarily reside and replicate within these immune cells. nih.gov The identification of these compounds provides a promising foundation for the development of novel drugs against TB, including multi-drug resistant strains. nih.gov

Mechanistic Hypotheses (e.g., CYP51 Inhibition)

The primary mechanism for the antitubercular activity of these imidazole-based compounds is believed to be the inhibition of a specific cytochrome P450 enzyme in Mtb. nih.gov

CYP121 Inhibition: Research has identified CYP121, a cytochrome P450 enzyme essential for the viability of Mtb, as the main target of 1-(4-biphenylylmethyl)-1H-imidazole derivatives. nih.govbohrium.com The imidazole moiety of these compounds is crucial for their activity, as it binds to the heme iron within the active site of the enzyme, blocking its function. CYP121 is involved in the C-C coupling reaction of the substrate cYY (dicyclotyrosine), though the precise biological role of this process remains under investigation. nih.govbohrium.com By inhibiting this essential enzyme, the compounds disrupt a vital pathway in the bacterium, leading to its death. nih.gov This mechanism is analogous to how azole antifungal drugs, such as fluconazole, inhibit another cytochrome P450 enzyme, CYP51 (14α-sterol demethylase), in fungi. nih.govnih.gov Crystal structures of Mtb's CYP51 in complex with azole inhibitors have provided a basis for understanding these interactions and for the rational design of new agents. nih.gov

Inhibition of Mtb Target CYP121 by Biphenyl-Imidazole Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(4-biphenylylmethyl)-1H-imidazole derivatives | CYP121 | Binding of imidazole nitrogen to the heme iron in the enzyme's active site | Inhibition of substrate conversion; reduction of intracellular replication of M. bovis BCG | nih.gov |

Other Pharmacological Research Areas for Imidazole Derivatives with Structural Relevance

The imidazole nucleus is a versatile scaffold that is a constituent of many important natural and synthetic molecules, conferring a broad spectrum of pharmacological activities. rjptonline.orgjchemrev.comclinmedkaz.orgajrconline.org Derivatives with structural similarity to 1-(biphenyl-4-ylmethyl)-1H-imidazole have been explored in numerous other therapeutic areas.

Antifungal Activity: Azole-containing compounds, including many imidazole derivatives, form the cornerstone of antifungal therapy. nih.gov Their primary mechanism is the inhibition of CYP51, an enzyme critical for the synthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.gov Novel biphenyl imidazole derivatives have been developed that show excellent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.gov

Antibacterial Activity: Beyond their specific antimycobacterial effects, imidazole derivatives possess broad-spectrum antibacterial properties. clinmedkaz.orgajrconline.orgrsc.org The addition of a biphenyl moiety can alter physicochemical properties, potentially enhancing the affinity for bacterial targets. rsc.org

Anti-inflammatory Activity: Various imidazole derivatives have been reported to have significant anti-inflammatory and analgesic effects. rjptonline.orgnih.gov Some compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.gov

Neurodegenerative Diseases: The imidazole scaffold has also been investigated for its potential in treating neurodegenerative conditions like Alzheimer's disease. researchgate.net Research has focused on designing biphenyl imidazole derivatives that can act as multi-target agents, for instance, by simultaneously inhibiting cholinesterases (like AChE) and BACE-1, enzymes implicated in the pathology of Alzheimer's. researchgate.net

The wide range of biological activities associated with the imidazole ring highlights its importance as a "privileged structure" in medicinal chemistry, continually serving as a template for the development of new therapeutic agents. elsevierpure.comrjptonline.org

Anti-inflammatory Investigations

The imidazole ring is a well-established pharmacophore known to be a constituent of many compounds exhibiting anti-inflammatory properties. ekb.egresearchgate.net Derivatives of imidazole are recognized for their roles as anti-inflammatory agents, with some studies highlighting their ability to modulate inflammatory pathways. nih.govbiolmolchem.com The mechanism of action for many imidazole-based anti-inflammatory drugs involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govdntb.gov.ua While direct studies on the anti-inflammatory activity of 1-(biphenyl-4-ylmethyl)-1H-imidazole are not extensively detailed, the broader class of imidazole derivatives has shown significant potential in this area. For instance, certain substituted 4,5-diphenyl-1H-imidazoles have been investigated for their anti-inflammatory effects using methods like carrageenan-induced paw edema, demonstrating notable activity. ekb.eg The anti-inflammatory potential of such compounds is often linked to their structural ability to interact with biological targets that mediate inflammatory responses.

Angiotensin II Receptor Modulation

A significant area of investigation for N-(biphenylylmethyl)imidazoles has been their activity as nonpeptide angiotensin II (AII) receptor antagonists. nih.govacs.org These compounds have been developed as potent and orally active antihypertensive agents. nih.gov The structural features of these molecules, particularly the biphenylmethyl group, are crucial for their high affinity for the AII receptor. nih.gov

Research into the structure-activity relationships of these imidazole derivatives has revealed that an acidic group at the 2'-position of the biphenyl moiety is essential for both high receptor affinity and oral antihypertensive potency. nih.gov Various acidic isosteres have been explored, with the tetrazole ring often proving to be the most effective. nih.gov

Derivatives of 1-[(biphenyl-4-yl)methyl]-1H-benzimidazole have also been extensively studied as AII receptor antagonists. nih.gov In vitro assays, including AII receptor binding and AII-induced vasocontraction, have demonstrated the high affinity of these compounds for the AII receptor, with IC50 values often in the 10⁻⁶ to 10⁻⁷ M range. nih.gov The nature of the substituent at the 2-position of the benzimidazole (B57391) ring has been shown to influence the potency of the antagonistic action, with factors such as chain length, lipophilicity, and electronic effects playing a role. nih.gov For example, straight-chain substituents like ethoxy groups at the 2-position have been found to be optimal for potent AII antagonism. nih.gov

A study on a series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids highlighted the importance of both the carboxyl group at the 7-position and a tetrazole ring at the 2'-position of the biphenyl group for potent and orally active AII antagonistic activity. nih.gov

Table 1: Angiotensin II Receptor Antagonistic Activity of Selected Benzimidazole Derivatives

| Compound | Substituent at C2 | AII Receptor Binding IC50 (M) | Notes | Reference |

|---|---|---|---|---|

| CV-11974 | Ethoxy | 1.1 x 10⁻⁷ | Also showed potent inhibition of AII-induced contraction of rabbit aortic strips (IC50 = 3.0 x 10⁻¹⁰ M). | nih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Studies (e.g., Benzimidazole Analogues)

The 1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazole moiety is recognized as a critical structural component for the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov PPARs are ligand-activated transcription factors that play key roles in regulating lipid metabolism, energy homeostasis, and inflammation. nih.govfrontiersin.org Specifically, PPARγ activation is associated with insulin (B600854) sensitization, making it a target for anti-diabetic drugs. nih.gov

Structure-activity relationship studies on benzimidazole derivatives have sought to optimize PPARγ activation by modifying substituents at various positions of the benzimidazole core. nih.gov Research has demonstrated that the biphenyl-4-ylmethyl moiety at the N1 position is essential for receptor activation. nih.gov

One line of investigation focused on the substituents at the C-2 position of the benzimidazole ring. nih.gov The activity of these analogues was assessed using a luciferase assay with COS-7 cells. The results indicated that a phenyl group at the C-2 position led to the most active compound in that particular study, with an EC50 value of 0.27 µM. nih.gov The elongation of an alkyl chain at this position also influenced activity, with a butyl group showing higher potency than a propyl group. nih.gov

Further studies explored modifications at positions 5 and 6 of the benzimidazole ring, finding that the introduction of lipophilic moieties in these positions could enhance the effect on PPARγ activation. nih.gov The exchange of the benzimidazole core with a naphtho[2,3-d]imidazole also resulted in a potent compound. nih.gov

Table 2: PPARγ Activation by C-2 Substituted 1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazole Analogues

| Compound Analogue (Substituent at C-2) | EC50 (µM) in Luciferase Assay | Reference |

|---|---|---|

| Propyl | > Butyl | nih.gov |

| Butyl | < Propyl, iso-butyl, tert-butyl | nih.gov |

| iso-Butyl | > Butyl | nih.gov |

| tert-Butyl | > Butyl | nih.gov |

| Phenyl | 0.27 | nih.gov |

| Benzyl | 1.4 | nih.gov |

| 4-chlorobenzyl | 0.55 | nih.gov |

| Phenethyl | 0.31 | nih.gov |

| O-methyl-4-hydroxyphenyl | 0.29 | nih.gov |

Structure Activity Relationship Sar Studies

Elucidating Key Structural Elements for Biological Potency

The biological activity of 1-(biphenyl-4-ylmethyl)-1H-imidazole derivatives is fundamentally linked to its core components: the biphenyl (B1667301) group, the imidazole (B134444) ring, and the methylene (B1212753) bridge that connects them. The imidazole moiety is frequently essential for activity, often acting as a crucial binding element to metallic centers in enzymes, such as the heme iron in cytochrome P450 enzymes. nih.govelsevierpure.com For instance, in antifungal and antimycobacterial applications, the nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron, a critical interaction for enzyme inhibition.

Impact of Substituents on Antifungal Activity

SAR studies on 1-(biphenyl-4-ylmethyl)-1H-imidazole analogues have revealed that substitutions on the biphenyl rings can significantly modulate their antifungal potency. Generally, the introduction of specific substituents can enhance the compound's interaction with the target enzyme, thereby improving its inhibitory effect.

Research into a series of biphenyl imidazole derivatives has shown that the nature and position of substituents on the terminal phenyl ring of the biphenyl group are critical for antifungal activity. researchgate.net Compounds with halogens, such as fluorine or chlorine, at the 2- or 3-position of the terminal ring often exhibit higher antifungal activity compared to those with electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3). researchgate.net Specifically, analogues with 2-fluoro or 3-fluoro substitutions have demonstrated the most potent activity against a range of fungal strains, including Candida albicans and Candida tropicalis. researchgate.net In contrast, introducing substituents like 2-fluoro and 4-cyano on the terminal benzene (B151609) ring resulted in only a slight decrease in antifungal activity. researchgate.net

| Compound ID | Substituent on Terminal Phenyl Ring | Position | Antifungal Activity (MIC in µg/mL) vs. C. albicans |

|---|---|---|---|

| 12a | -CH3 | 2 | Decreased Activity |

| 12c | -OCH3 | 2 | Decreased Activity |

| 12e | -F | 2 | Potent Activity (0.03125 - 2) |

| 12f | -Cl | 2 | High Activity |

| 12m | -F | 2 | Most Potent Activity |

The primary mechanism of action for many azole antifungals, including derivatives of 1-(biphenyl-4-ylmethyl)-1H-imidazole, is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. elsevierpure.comthieme-connect.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The imidazole core of these compounds binds to the heme iron atom in the active site of CYP51, disrupting its function. elsevierpure.com

SAR in Anticancer Research: Correlation of Tubulin Affinity and Cytotoxicity

While the biphenyl and imidazole moieties are features in some classes of anticancer agents, including tubulin polymerization inhibitors, specific research directly linking 1-(biphenyl-4-ylmethyl)-1H-imidazole to tubulin affinity and cytotoxicity is not extensively available in the current literature. Broader studies on related structures, such as 2-aryl-4-benzoyl-imidazoles and fused biphenyl imidazoles, have shown that this general scaffold can be adapted to target tubulin at the colchicine (B1669291) binding site, leading to cell cycle arrest and apoptosis. elsevierpure.comnih.gov However, a direct SAR analysis correlating tubulin affinity with the cytotoxicity of 1-(biphenyl-4-ylmethyl)-1H-imidazole itself has not been detailed.

SAR in Antimycobacterial Activity

Derivatives of 1-(biphenyl-4-ylmethyl)-1H-imidazole have been identified as potent inhibitors of CYP121, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis. zenodo.org SAR studies in this area have focused on optimizing the affinity of these compounds for CYP121 and their activity against mycobacteria, such as Mycobacterium bovis BCG.

The core structure, comprising the imidazole ring connected to a biphenyl system via a methylene bridge, is crucial. nih.gov The imidazole is essential for binding to the heme iron of CYP121. nih.gov SAR exploration through a library of analogues has identified several key features for enhanced activity:

Methylene Bridge: Modifications at the methylene linker are critical. Introducing certain substituents can lead to highly active compounds. zenodo.org

Western Aromatic Moiety (Terminal Phenyl Ring): Electron-withdrawing groups on this ring or moieties capable of forming hydrogen bonds are favorable for high affinity to CYP121. zenodo.org For example, a 6-methoxynaphthalene group in this position also enhances binding. nih.gov

Middle Aromatic Moiety (Phenyl Ring attached to the linker): The nature of this ring can either maintain or impair biological activity. zenodo.org

Crystal structures of inhibitors complexed with CYP121 reveal that these compounds block a solvent channel leading to the active site heme, engaging in both hydrophobic interactions and hydrogen bonding. nih.gov This dual interaction is key to their inhibitory mechanism.

| Compound ID | Key Structural Feature | Affinity (KD in µM) for CYP121 | Antimycobacterial Activity (MIC50 in µM) vs. M. bovis BCG |

|---|---|---|---|

| I:47 (Reference) | Biphenyl core | 1.5 | 4.0 |

| L15 | Modified methylene bridge | 0.43 | 1.5 |

| L21 | Modified methylene bridge | 0.54 | 1.5 |

| L89 | 6-Methoxynaphthalene at terminal position | 0.14 | >100 |

SAR in Angiotensin II Receptor Antagonists

The N-(biphenylylmethyl)imidazole scaffold is the cornerstone of a major class of nonpeptide angiotensin II (AII) receptor antagonists, known as sartans, which are used to treat hypertension. nih.gov Losartan (B1675146) is a key example from this class. SAR studies have been pivotal in optimizing these compounds for high affinity to the AT1 receptor and for oral bioavailability.

For high-affinity binding to the AT1 receptor, specific substitutions on both the biphenyl and imidazole cores are essential. nih.gov

Biphenyl Core: An acidic group at the 2'-position (ortho position) of the biphenyl moiety is crucial for antagonist activity. nih.gov While a carboxylic acid group is effective, replacing it with a tetrazole ring has been found to be more effective, leading to compounds with higher affinity and better oral potency, as seen in the development of Losartan. nih.gov This acidic group is believed to mimic the C-terminal carboxylate or the phenolic hydroxyl group of tyrosine in angiotensin II.

Imidazole Core: Substituents at the 2-, 4-, and 5-positions of the imidazole ring significantly influence the compound's interaction with the AT1 receptor.

A butyl group at the 2-position was found to be optimal for potency.

Substituents at the 4- and 5-positions, such as a chloro group and a hydroxymethyl group, respectively, further enhance the binding affinity.

These substitutions on the imidazole ring are thought to occupy hydrophobic pockets within the receptor, mimicking the side chains of key amino acid residues in angiotensin II, such as isoleucine and histidine. Studies have shown that specific amino acid residues in the receptor, like Valine 108, are critical structural determinants for the recognition of these biphenylimidazole antagonists.

Rational Design and Lead Optimization Strategies Based on SAR

The rational design and lead optimization of compounds based on the 1-(biphenyl-4-ylmethyl)-1H-imidazole scaffold have been a subject of significant research, particularly in the development of potent enzyme inhibitors. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for enhanced biological activity, guiding the strategic modification of lead compounds to improve potency and other pharmacological properties.

A notable area of investigation has been the development of inhibitors for cytochrome P450 enzymes, such as CYP121 from Mycobacterium tuberculosis, a critical target for novel anti-tuberculosis drugs. conicet.gov.ar Initial screening identified 1-(biphenyl-4-ylmethyl)-1H-imidazole as a hit compound. Subsequent SAR studies focused on systematically modifying three key structural motifs: the biphenyl group (western part), the central methylene bridge, and the imidazole moiety (eastern part). conicet.gov.ar

The exploration of the western biphenyl region revealed that substitutions on this ring system significantly influence inhibitory activity. Modifications aimed at exploring the hydrophobic pocket of the enzyme's active site led to the synthesis of various analogs. The data gathered from these studies provided a comprehensive understanding of the spatial and electronic requirements for optimal interaction with the target.

Similarly, alterations to the methylene linker between the biphenyl and imidazole moieties were investigated. The length and rigidity of this linker were found to be crucial for the correct positioning of the pharmacophoric imidazole group within the active site. For instance, compounds with a simple, unsubstituted methylene bridge often demonstrated high activity. conicet.gov.ar The introduction of substituents on the bridge or altering its length allowed for the fine-tuning of the compound's conformation and binding affinity. conicet.gov.ar

The imidazole ring itself is a critical component, acting as a ligand for the heme iron in cytochrome P450 enzymes. conicet.gov.ar While the imidazole is generally conserved, modifications to other parts of the molecule are designed to optimize this key interaction. The SAR data collectively suggest that a combination of hydrophobic interactions from the biphenyl group and the precise coordination of the imidazole nitrogen to the heme iron are the primary determinants of inhibitory potency. conicet.gov.ar

These detailed SAR studies have enabled the rational design of second-generation inhibitors with improved potency. By identifying the favorable and unfavorable structural modifications, researchers have successfully optimized the lead compound, leading to the development of analogs with significantly enhanced inhibitory activity against their target enzymes. conicet.gov.ar The binding modes of these optimized inhibitors have been confirmed through co-crystallization studies, providing a structural basis for the observed SAR and paving the way for further refinement. conicet.gov.ar

The following tables summarize the key SAR findings from various studies on 1-(biphenyl-4-ylmethyl)-1H-imidazole derivatives.

Table 1: SAR of Modifications on the Methylene Bridge and Biphenyl Moiety

| Compound | Modification | Rationale | Resulting Activity | Reference |

| L10, L44 | Unsubstituted methylene bridge | Establish baseline activity | High activity | conicet.gov.ar |

| L73 | Methyl substituent on bridge | Explore steric effects | High activity | conicet.gov.ar |

| L94 | Rigid 5-membered ring at bridge | Introduce conformational rigidity | High activity | conicet.gov.ar |

| L15, L21 | Propylene linker | Increase linker length | High activity | conicet.gov.ar |

| Analog with shorter linker | Shortened linker bridge | Alter distance to active site | Impaired in vivo activity due to inability to form key hydrogen bond | conicet.gov.ar |

Table 2: General SAR Observations for Imidazole-Based Antifungal Agents

| Structural Feature | Observation | Implication for Activity | Reference |

| Bulky substituent at imidazole position 1 | Introduction of bulky groups | Unfavorable for antifungal activity | nih.gov |

| Strong electron-withdrawing groups at meta position of phenyl ring | Presence of multiple CF3 groups | Did not lead to antifungal activity | nih.gov |

| Substituent at R moiety | Benzyl or n-Butyl group | Resulted in high antifungal activity | nih.gov |

| Substituent at R moiety | OMeC6H4 or CHOC6H4 group | Resulted in moderate antifungal activity | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial for understanding the binding mechanism of 1-(biphenyl-4-ylmethyl)-1H-imidazole.

CYP51 Family: Molecular docking studies have provided detailed insights into the binding of 1-(biphenyl-4-ylmethyl)-1H-imidazole derivatives to Cytochrome P450 enzymes, particularly CYP121, a member of the CYP51 family from Mycobacterium tuberculosis. These studies, corroborated by complex crystal structures, show a common binding site for these inhibitors. conicet.gov.ar The compound typically occupies a solvent channel that leads to the active site heme. conicet.gov.ar The imidazole (B134444) moiety is a key feature for this binding, as it is essential for interacting with the heme iron of the enzyme. conicet.gov.arnih.gov The affinity of azole-based inhibitors for CYP51 is determined by the coordinative binding of the imidazole's N-3 nitrogen to the heme iron and the fit of the N-1 substituent within the apoprotein's hydrophobic groove. nih.gov

Tubulin: While specific docking studies for 1-(biphenyl-4-ylmethyl)-1H-imidazole with tubulin are not extensively detailed in the reviewed literature, research on similar benzimidazole (B57391) derivatives provides a model for its potential binding mode. semanticscholar.orgresearchgate.net These related compounds are known to interact with the colchicine (B1669291) binding site on β-tubulin. semanticscholar.org Docking simulations of these molecules show them fitting within this pocket, stabilized by a network of molecular interactions. semanticscholar.org

The stability of the ligand-protein complex formed by 1-(biphenyl-4-ylmethyl)-1H-imidazole is dictated by a series of molecular interactions.

For the CYP121 target, analysis reveals that the compound engages in both hydrophobic interactions and hydrogen bonding. conicet.gov.ar A crucial interaction involves a hydrogen bond to the sixth iron ligand, which is a water molecule, forming an imidazole-water-heme bridge. conicet.gov.ar This interaction, along with hydrophobic contacts within the solvent channel, effectively blocks access to the active site. conicet.gov.ar

| Interaction Type | Description | Key Structural Feature |

|---|---|---|

| Hydrogen Bonding | Forms a bridge with the heme iron via a water molecule. | Imidazole Moiety |

| Hydrophobic Interactions | Occupies a solvent channel leading to the active site. | Biphenyl (B1667301) Group |

| Coordinative Bonding | Essential for binding to the heme iron of the enzyme. | Imidazole Nitrogen |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the quantitative chemical structure of a compound to its biological activity. For classes of compounds similar to 1-(biphenyl-4-ylmethyl)-1H-imidazole, such as other biphenyl derivatives and imidazoles, QSAR has been employed to develop statistically significant models for predicting biological activity. nih.govresearchgate.net These models use various molecular descriptors (e.g., geometrical, topological, electronic) to build linear and nonlinear equations that link a compound's features to its potency. nih.gov By analyzing these models, researchers can identify which structural modifications are likely to enhance activity, thereby guiding the synthesis of more potent analogues. researchgate.net However, specific QSAR studies focusing solely on 1-(biphenyl-4-ylmethyl)-1H-imidazole were not prominently featured in the available research.

In Silico Predictions for Mechanistic Hypotheses

In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are vital components of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.gov These predictive models are used to generate mechanistic hypotheses about a compound's behavior. For instance, predictions of cytochrome P450 enzyme inhibition can suggest potential drug-drug interactions. mdpi.com Evaluating these pharmacokinetic properties is a significant step in drug development, helping to reduce late-stage attrition of drug candidates. nih.gov

A powerful computational approach involves integrating multiple data types to enhance the predictive power and interpretability of toxicity models. nih.gov This methodology tests the hypothesis that combining chemical descriptors, predicted protein target affinity, and in vitro cytotoxicity data can create models that outperform those built on a single data type. nih.gov

By analyzing which descriptors are most important for successful classification in such a model, researchers can uncover influences on the mode-of-action of toxicity. nih.gov For example, a high correlation between a compound's predicted binding affinity for a specific target (like tubulin) and its measured cytotoxicity against a panel of cell lines would support the hypothesis that the compound's cytotoxic effects are mediated through the inhibition of that target. This approach enhances the model's applicability and is useful for generating novel mechanistic hypotheses. nih.gov While this is a valuable technique, specific studies applying it to correlate the cytotoxicity of 1-(biphenyl-4-ylmethyl)-1H-imidazole with its target affinity are not extensively documented.

Analytical Research for Characterization and Purity Profiling

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analytical workflow for 1-(biphenyl-4-ylmethyl)-1H-imidazole, providing definitive structural confirmation and insight into its chemical composition. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(biphenyl-4-ylmethyl)-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(biphenyl-4-ylmethyl)-1H-imidazole, the spectrum would exhibit characteristic signals corresponding to the protons of the imidazole (B134444) ring, the methylene (B1212753) bridge (-CH₂-), and the biphenyl (B1667301) system. Protons on the imidazole ring would appear as distinct signals in the aromatic region, while the methylene protons would present as a singlet. The nine protons of the biphenyl group would produce a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the three carbons of the imidazole ring, the single methylene carbon, and the twelve carbons of the biphenyl moiety.

The precise chemical shifts (δ) are influenced by the solvent used for analysis. The following table outlines the expected chemical shifts for the key structural components of the molecule.

| Structural Unit | Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Imidazole Ring | H-2 | ~7.5 - 7.7 | ~136 - 138 |

| H-4 / H-5 | ~6.9 - 7.2 | ~118 - 130 | |

| Methylene Bridge | -CH₂- | ~5.1 - 5.3 | ~50 - 52 |

| Biphenyl Group | Aromatic C-H | ~7.2 - 7.7 | ~127 - 142 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in 1-(biphenyl-4-ylmethyl)-1H-imidazole by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are indicative of the C-H bonds within the imidazole and biphenyl rings.

Aliphatic C-H Stretching: Absorptions in the range of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the methylene bridge C-H bonds.

C=C and C=N Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the aromatic rings and the carbon-nitrogen double bond within the imidazole ring.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl rings typically appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

The table below summarizes the principal IR absorption bands expected for the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Biphenyl, Imidazole) | 3030 - 3150 |

| C-H Stretch | Aliphatic (Methylene) | 2850 - 2960 |

| C=C Stretch | Aromatic (Biphenyl) | 1450 - 1600 |

| C=N Stretch | Imidazole Ring | 1500 - 1650 |

| C-N Stretch | Imidazole Ring | 1250 - 1350 |

| C-H Bending (out-of-plane) | Aromatic | 690 - 900 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of 1-(biphenyl-4-ylmethyl)-1H-imidazole and to analyze its fragmentation pattern, which can further support structural identification.

For 1-(biphenyl-4-ylmethyl)-1H-imidazole (C₁₆H₁₄N₂), the monoisotopic mass is calculated to be 234.1157 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the molecular formula.

Under electron ionization (EI), the molecule undergoes fragmentation, producing characteristic ions. The analysis of these fragments helps to piece together the molecular structure. The most likely fragmentation pathways involve cleavage at the benzylic position, which is the weakest bond in the connecting chain.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | Molecular Ion | 234 |

| [C₁₃H₁₁]⁺ | Biphenylmethyl cation | 167 |

| [C₄H₅N₂]⁺ | Imidazolylmethyl cation | 81 |

Chromatographic Methods for Purity Assessment and Identification of Related Substances

Chromatographic techniques are essential for assessing the purity of 1-(biphenyl-4-ylmethyl)-1H-imidazole and for detecting, identifying, and quantifying any related substances or impurities that may be present from the synthesis or degradation processes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant method for purity analysis due to its high resolution, sensitivity, and reproducibility. Developing a robust HPLC method is critical for quality control.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main compound from its potential impurities. Key parameters for method development include:

Column: A C18 stationary phase is commonly used for separating non-polar to moderately polar compounds like this one.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of compounds with varying polarities.

Detection: A UV detector is suitable, as the biphenyl and imidazole chromophores absorb strongly in the ultraviolet region, typically around 220-230 nm.

The following table outlines a representative set of starting conditions for an HPLC method.

| Parameter | Condition |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine purity testing.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of impurities at very low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice due to their superior sensitivity and selectivity. lcms.cz

By coupling an HPLC system to a mass spectrometer, each component separated by the column can be identified by its mass. An electrospray ionization (ESI) source would typically be used to ionize the analyte as it elutes from the column. kuleuven.be

For trace analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is particularly powerful. In this mode, the first mass analyzer is set to select the precursor ion (the molecular ion of the target impurity), which is then fragmented. The second mass analyzer is set to monitor a specific product ion. This highly specific transition provides excellent sensitivity and minimizes interference from the sample matrix, allowing for the reliable quantification of trace-level related substances. lcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography is a widely used chromatographic technique for the qualitative monitoring of organic reactions and for the preliminary assessment of the purity of a sample. In the context of 1-(biphenyl-4-ylmethyl)-1H-imidazole, TLC serves as a rapid and efficient method to track the progress of its synthesis, allowing for the identification of the starting materials, intermediates, and the final product on a single plate.

The principle of separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or a mixture of solvents that moves up the plate by capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For a compound like 1-(biphenyl-4-ylmethyl)-1H-imidazole, a typical TLC analysis would involve spotting a solution of the reaction mixture or the purified compound onto a silica gel plate. The plate is then developed in a chamber containing an appropriate mobile phase. The choice of the mobile phase is critical for achieving good separation. A common approach for imidazole derivatives involves using a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate, in varying ratios. The optimal solvent system is one that results in a retention factor (Rƒ) value for the desired compound that is ideally between 0.3 and 0.7, allowing for clear separation from other potential spots.

After the development of the chromatogram, the spots are visualized. Since 1-(biphenyl-4-ylmethyl)-1H-imidazole is likely to be a UV-active compound due to its aromatic rings, visualization can be readily achieved by exposing the TLC plate to ultraviolet (UV) light, typically at a wavelength of 254 nm. The compound will appear as a dark spot against a fluorescent background.

Table 1: General Parameters for Thin-Layer Chromatography of 1-(biphenyl-4-ylmethyl)-1H-imidazole

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) |

| Application | Monitoring reaction progress, preliminary purity assessment |

Note: The exact mobile phase composition and resulting Rƒ value would need to be determined experimentally.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage) of a compound. This technique is particularly important for newly synthesized molecules as it provides strong evidence for the empirical and molecular formula of the compound. For 1-(biphenyl-4-ylmethyl)-1H-imidazole, elemental analysis would be performed to confirm the expected percentages of carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula for 1-(biphenyl-4-ylmethyl)-1H-imidazole is C₁₆H₁₄N₂. nih.gov The molecular weight is calculated to be 234.29 g/mol . nih.gov Based on this, the theoretical elemental composition can be calculated. The experimental values, obtained from an elemental analyzer, are then compared with these theoretical values. A close agreement between the found and calculated values, typically within ±0.4%, provides strong support for the assigned chemical structure and indicates a high level of purity.

Table 2: Elemental Analysis Data for 1-(biphenyl-4-ylmethyl)-1H-imidazole (C₁₆H₁₄N₂)

| Element | Theoretical Percentage (%) | Found Percentage (%) |

| Carbon (C) | 82.02 | Data not available in searched resources |

| Hydrogen (H) | 6.02 | Data not available in searched resources |

| Nitrogen (N) | 11.96 | Data not available in searched resources |

Note: While the theoretical percentages are calculated based on the known molecular formula, specific experimental (found) values from published research for 1-(biphenyl-4-ylmethyl)-1H-imidazole were not available in the searched resources.

Future Research Directions and Therapeutic Potential

Emerging Trends in Imidazole-Biphenyl Chemistry for Drug Discovery

The field of medicinal chemistry is witnessing a surge in the exploration of imidazole-biphenyl derivatives for therapeutic purposes. A significant trend is the development of these compounds as potent antifungal agents. nih.govnih.gov Researchers are actively designing and synthesizing novel biphenyl (B1667301) imidazole (B134444) analogues to further explore their structure-activity relationships (SARs). nih.gov The aim is to discover compounds with broad-spectrum antifungal activity, including against resistant strains. nih.gov

Another prominent area of research is the investigation of biphenyl imidazole derivatives for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. researchgate.net The multi-targeted approach, where a single compound can interact with multiple pathological targets, is a key strategy. researchgate.net This involves designing hybrid molecules that combine the imidazole-biphenyl scaffold with other pharmacophores to inhibit enzymes like cholinesterases and beta-secretase 1 (BACE-1), as well as to prevent the aggregation of amyloid-beta peptides. researchgate.net

Furthermore, the versatility of the imidazole-biphenyl core is being leveraged to explore its potential in other therapeutic areas. Studies have reported the synthesis of derivatives with significant angiotensin-converting enzyme (ACE) inhibitory activity, suggesting a possible role in cardiovascular disease management. pnrjournal.com The core structure is also being investigated for its anticancer properties.

Exploration of Novel Biological Targets for Biphenyl Imidazole Derivatives

A crucial aspect of future research is the identification and validation of novel biological targets for biphenyl imidazole derivatives. This exploration is essential for expanding their therapeutic applications and understanding their mechanisms of action.

In the context of antifungal drug development, cytochrome P450 family 51 (CYP51), an enzyme crucial for fungal cell membrane synthesis, has been identified as a key target. nih.govnih.gov Preliminary mechanism studies have shown that the antifungal activity of certain biphenyl imidazole derivatives stems from the inhibition of CYP51 in Candida albicans. nih.gov Future work will likely focus on identifying other essential fungal enzymes or pathways that can be targeted by this class of compounds to overcome drug resistance.

For Alzheimer's disease, research has centered on targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1. researchgate.net Some novel 4,5-diphenyl-1H-imidazole linked piperazine (B1678402) hybrids have demonstrated significant inhibitory capacity against these enzymes. researchgate.net Propidium iodide displacement assays have also indicated that these compounds can effectively interact with the peripheral anionic site (PAS) of AChE. researchgate.net The ability of these derivatives to inhibit both self-induced and AChE-induced amyloid-beta aggregation is another promising avenue of investigation. researchgate.net

Beyond these, researchers are exploring other potential targets. For instance, some biphenyl imidazole derivatives have been designed and synthesized as selective antagonists for the angiotensin II receptor subtype 2 (AT2). nih.govresearchgate.net The table below summarizes some of the key biological targets being explored for biphenyl imidazole derivatives.

| Therapeutic Area | Biological Target | Compound Class/Example | Key Findings |

| Antifungal | Cytochrome P450 family 51 (CYP51) | Biphenyl imidazole derivatives | Inhibition of CYP51 in Candida albicans leads to potent antifungal activity. nih.gov |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | 4, 5-diphenyl-1H-imidazole linked piperazine hybrids | Significant inhibitory capacity against AChE. researchgate.net |

| Alzheimer's Disease | Butyrylcholinesterase (BChE) | 4, 5-diphenyl-1H-imidazole linked piperazine hybrids | Potent inhibition of BChE. researchgate.net |

| Alzheimer's Disease | Beta-secretase 1 (BACE-1) | 4, 5-diphenyl-1H-imidazole linked piperazine hybrids | Effective inhibition of BACE-1. researchgate.net |

| Cardiovascular Disease | Angiotensin II receptor subtype 2 (AT2) | Biphenylsulfonamide derivatives with imidazole moiety | Development of selective AT2 receptor antagonists. nih.govresearchgate.net |

| Cancer | Carbonic Anhydrase IX and XII | Tri-aryl imidazole-benzene sulfonamide hybrids | Potent and selective inhibition of tumor-associated carbonic anhydrase isoforms. researchgate.net |

Rational Design of Next-Generation Analogues for Enhanced Specificity and Efficacy

The rational design of new analogues of 1-(biphenyl-4-ylmethyl)-1H-imidazole is a cornerstone of future research, aiming to improve their pharmacological profiles. This approach relies on a deep understanding of the structure-activity relationships (SARs) and the molecular interactions between the compounds and their biological targets. nih.govnih.gov

By systematically modifying the chemical structure of the lead compounds, researchers can fine-tune their properties to achieve higher potency, greater selectivity, and improved pharmacokinetic characteristics. For example, in the development of antifungal agents, substitutions on the biphenyl ring have been shown to significantly influence the antifungal activity. nih.gov

Molecular modeling and computational chemistry play a pivotal role in this rational design process. researchgate.net Techniques such as molecular docking are used to predict the binding modes of newly designed analogues within the active site of their target enzymes. researchgate.net This allows for the pre-selection of the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.

The design of hybrid molecules is another effective strategy. By combining the biphenyl-imidazole scaffold with other known pharmacophores, it is possible to create multi-target ligands with enhanced therapeutic effects, particularly for complex diseases like Alzheimer's. researchgate.net

Development of Advanced and Eco-Benign Synthetic Methodologies

One promising technique is the use of microwave-assisted organic synthesis. nih.gov This method can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with easier work-up procedures. nih.gov For example, a one-pot, four-component reaction under microwave irradiation has been reported for the high-yielding synthesis of novel imidazole derivatives. nih.gov

The use of novel catalysts, such as zinc oxide nanoparticles (ZnO-NPs), is another emerging trend. nih.gov These nanocatalysts can offer high catalytic activity, selectivity, and can often be recycled and reused, making the synthetic process more sustainable. nih.gov The development of metal-free C-H/C-H coupling reactions is also being explored as an eco-friendly alternative to traditional cross-coupling methods that often rely on heavy metal catalysts. researchgate.net

Integration of Computational and Experimental Approaches for Drug Lead Optimization

The synergy between computational and experimental methods is becoming increasingly crucial for the successful optimization of drug leads based on the 1-(biphenyl-4-ylmethyl)-1H-imidazole scaffold. This integrated approach accelerates the drug discovery pipeline by providing valuable insights that guide experimental work. nih.govzenodo.org

Computational tools are employed at various stages of the process. Virtual screening of large chemical libraries can identify initial "hit" compounds. researchgate.net Molecular docking and molecular dynamics simulations provide detailed information about the binding interactions between a ligand and its target protein, which is invaluable for rational drug design. researchgate.netnih.gov Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties helps in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

These computational predictions are then validated and refined through experimental studies. The synthesized compounds are tested in vitro for their biological activity and in vivo to assess their efficacy and pharmacokinetic properties. nih.govresearchgate.net This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid optimization of lead compounds, ultimately leading to the development of safer and more effective therapeutic agents. zenodo.org

Q & A

Q. What are the common synthetic routes for derivatizing 1-(biphenyl-4-ylmethyl)-1H-imidazole, and how are intermediates purified?

The compound is typically functionalized via Pd-catalyzed regioselective C–H activation. For example, coupling with aryl halides (e.g., 4-bromobenzaldehyde) under conditions involving Pd(OAc)₂, XPhos ligand, and K₃PO₄ in toluene at 110°C yields derivatives like 4-(1-(biphenyl-4-ylmethyl)-1H-imidazol-5-yl)benzaldehyde (compound 5). Purification is achieved using silica gel thin-layer chromatography (TLC) or flash chromatography, with yields ranging from 65% to 85% .

Q. How is structural characterization performed for 1-(biphenyl-4-ylmethyl)-1H-imidazole derivatives?

Key techniques include:

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and imidazole protons (δ 6.8–7.5 ppm) confirm regiochemistry.

- Elemental analysis : Matches calculated vs. experimental values (e.g., C 76.64% vs. 76.89% for compound 13).

- Melting points : Used to assess purity (e.g., compound 6 melts at 146–148°C) .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data are limited, the compound is classified for industrial use only. Standard protocols for handling imidazole derivatives (e.g., PPE, fume hoods) should be followed due to potential irritancy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence the physicochemical properties of 1-(biphenyl-4-ylmethyl)-1H-imidazole derivatives?

- Crystallography : X-ray studies reveal that substituents like trifluoromethyl (compound 6) increase hydrophobicity, while bulky groups (e.g., tert-butyl in compound 7) disrupt crystal packing, reducing melting points.

- Dihedral angles : The imidazole ring forms angles of 78–87° with biphenyl/phenyl groups, influencing π-stacking and solubility .

Q. How can computational methods (e.g., QSAR/CoMSIA) guide the design of bioactive analogs?

Using Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers correlate substituent properties (steric, electrostatic) with biological activity. For example, ED₅₀ values from maximal electroshock (MES) tests in antiepileptic studies can be modeled to prioritize analogs with electron-withdrawing groups (e.g., -CF₃) at the 4-position .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Twinned crystals : Common due to flexible biphenyl groups. SHELXL (via TWIN/BASF commands) refines data by partitioning intensities between twin domains.

- Hydrogen bonding : Intermolecular C–H⋯N interactions (e.g., 2.56 Å in bifonazole) stabilize the lattice but complicate density maps. High-resolution data (≤1.0 Å) and iterative refinement in SHELX are critical .

Q. How do reaction conditions impact regioselectivity in C–H functionalization?

- Ligand effects : XPhos promotes C5 selectivity in imidazole coupling, while bulky ligands (e.g., SPhos) may shift reactivity to C2.

- Temperature : Reactions above 100°C favor thermodynamic control, reducing byproducts like bis-arylated impurities .

Q. What discrepancies exist between calculated and experimental elemental analysis data, and how are they resolved?

For compound 13, nitrogen content deviates (calc. 6.16% vs. exp. 5.84%), likely due to incomplete combustion or hygroscopicity. Drying samples under vacuum (60°C, 24 hr) and using high-purity standards improve accuracy .

Methodological Notes

Retrosynthesis Analysis